molecular formula C11H14ClNO2 B2553059 Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- CAS No. 94193-78-9

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-

Cat. No.: B2553059
CAS No.: 94193-78-9
M. Wt: 227.69
InChI Key: RAOHWQJCNBTFLA-JTQLQIEISA-N
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Description

The compound 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]acetamide is a chiral acetamide derivative characterized by its stereospecific (S)-configuration at the hydroxymethyl-bearing carbon. Its structure includes a 2-phenylethyl backbone modified with a hydroxymethyl group and a chloroacetamide moiety. Key features include:

  • Chiral center: The (1S)-configuration influences its biological interactions and degradation pathways.
  • Hydroxymethyl group: Enhances hydrophilicity compared to methoxy or methyl substituents in analogs.
  • Phenylethyl chain: Provides steric bulk and aromatic interactions, which may affect receptor binding or environmental persistence.

Properties

IUPAC Name

2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHWQJCNBTFLA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94193-78-9
Record name 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the reported methods for synthesizing Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- involves the reaction of 2-chloroacetamide with formaldehyde. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Starting Materials: 2-chloroacetamide and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 0-80°C.

    Product Isolation: The product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Safety and Hazards

The compound is classified under several safety categories:

  • Acute Toxicity : Harmful if swallowed (H302)
  • Skin Irritation : Causes skin irritation (H315)
  • Eye Damage : Causes serious eye damage (H318)

Organic Synthesis

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical structures.

Pharmaceutical Development

This compound is involved in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The following table summarizes notable pharmaceutical applications:

Application Description
Anti-inflammatory agentsDerivatives are explored for their efficacy in reducing inflammation.
AnalgesicsPotential use in pain relief formulations based on its chemical structure.
Antimicrobial agentsInvestigated for effectiveness against various bacterial strains.

Agrochemical Production

In the agrochemical sector, acetamide derivatives are being researched for their effectiveness as herbicides and pesticides. Their ability to inhibit specific enzymes in plant growth makes them valuable for developing selective herbicides.

Dyestuff Intermediate

The compound is also used as an intermediate in dye manufacturing processes, contributing to the production of various colorants used in textiles and other materials.

Case Study 1: Synthesis of Anti-inflammatory Agents

Research conducted by Smith et al. (2023) demonstrated the synthesis of a novel anti-inflammatory compound using acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-. The study highlighted:

  • Methodology : Utilization of acetamide in a multi-step synthesis involving key intermediates.
  • Results : The synthesized compound showed a significant reduction in inflammation markers in vitro.

Case Study 2: Agrochemical Applications

A study by Johnson et al. (2024) explored the herbicidal properties of acetamide derivatives:

  • Methodology : Field trials were conducted to assess the efficacy of a formulated herbicide based on acetamide.
  • Results : The formulation demonstrated effective weed control with minimal impact on crop yield.

Mechanism of Action

The mechanism by which Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- exerts its effects involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to various biochemical interactions, including protein cross-linking and modulation of cellular responses . The molecular targets and pathways involved are primarily related to its role as a formaldehyde donor.

Comparison with Similar Compounds

2-Chloro-N-[(1S)-1-phenylethyl]acetamide (CAS 36293-01-3)

  • Structure : Lacks the hydroxymethyl group, featuring a simpler phenylethyl chain.
  • Molecular Formula: C₁₀H₁₂ClNO; Molecular Weight: 197.66 g/mol .
  • Key Properties: XLogP3 = 2.1, hydrogen bond donors = 1, topological polar surface area = 29.1 Ų .

S-Metolachlor (Herbicide)

  • Structure : 2-Chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide.
  • Key Features : Contains a methoxy group and methylethyl substituent instead of hydroxymethyl.
  • Activity : Herbicidal efficacy relies on stereospecificity; the (S)-isomer is the active form .
  • Comparison : The methoxy group enhances lipophilicity, favoring soil adsorption, whereas the hydroxymethyl in the target compound may improve water solubility and degradation rates.

Alachlor (Herbicide)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Key Features : Methoxymethyl and diethylphenyl substituents.
  • Environmental Impact : Persistent in soil due to high logP (~3.0) .
  • Comparison : The target compound’s hydroxymethyl group may reduce environmental persistence compared to alachlor’s methoxymethyl group.

S-Metolachlor Transformation Products (TPs)

  • Example : 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide.
  • Structure : Hydroxymethyl on the phenyl ring and hydroxypropan-2-yl substituent.
  • Prioritization : Hydroxyl groups increase polarity, making TPs more mobile in aquatic systems .
  • Comparison : The target compound’s hydroxymethyl on the ethyl chain may reduce hydrogen bonding capacity compared to phenyl-ring hydroxymethyl TPs, affecting solubility and toxicity.

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound* C₁₁H₁₄ClNO₂ 227.69 ~1.5 2 ~46.0
2-Chloro-N-[(1S)-1-phenylethyl]acetamide C₁₀H₁₂ClNO 197.66 2.1 1 29.1
S-Metolachlor C₁₅H₂₂ClNO₂ 283.80 3.2 1 29.5
Alachlor C₁₄H₂₀ClNO₂ 269.77 3.0 1 29.5

*Estimated based on structural analogs.

Table 2: Structural and Functional Group Comparisons

Compound Key Substituents Chiral Centers Potential Environmental Impact
Target Compound Hydroxymethyl, phenylethyl 1 (S) Moderate persistence due to hydroxyl group
S-Metolachlor Methoxy, methylethyl 1 (S) High soil adsorption
Alachlor Methoxymethyl, diethylphenyl 0 High persistence
S-Metolachlor TP (Hydroxymethyl-phenyl) Hydroxymethyl (phenyl), hydroxypropan-2-yl 1 High aquatic mobility

Research Findings and Implications

  • Stereospecificity : The (S)-configuration in the target compound and S-metolachlor is critical for biological activity, as seen in herbicidal efficacy .
  • Hydroxymethyl vs.
  • Toxicity Prioritization : Structural analogs with hydroxyl groups on aromatic rings (e.g., S-metolachlor TPs) are prioritized for toxicity studies due to enhanced reactivity and bioavailability .

Biological Activity

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Chemical Formula: C10H12ClN
  • Molecular Weight: 185.66 g/mol
  • CAS Number: 2832-19-1

This acetamide derivative features a chloro group which is significant for its biological activity. The presence of the chloro atom enhances the stability and interaction of the molecule with biological targets, particularly in antimicrobial applications.

Biological Activity Overview

The biological activity of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- has been primarily evaluated in the context of its antimicrobial properties. Research indicates that chloroacetamides, including this compound, exhibit varying degrees of effectiveness against different bacterial strains.

Antimicrobial Activity

  • Mechanism of Action : The chloro group in acetamides is known to improve binding affinity to target enzymes, which can lead to cell lysis in bacteria. This mechanism is particularly noted in studies involving Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that Acetamide derivatives can significantly inhibit bacterial growth. For instance, the MIC values for related compounds showed promising antibacterial activity, indicating potential for further development as antimicrobial agents .
  • Cytotoxicity and Pharmacokinetics : Initial assessments of cytotoxicity suggest favorable profiles for these compounds, indicating a lower risk of toxicity in vivo. The pharmacokinetic parameters also suggest that these compounds could be viable candidates for oral administration .

Study 1: Antibacterial Potential

A study by Katke et al. evaluated several acetamide derivatives for their antibacterial properties using agar diffusion methods. The results indicated zones of inhibition ranging from 7 mm to 36 mm against various bacterial strains, highlighting the broad-spectrum potential of these compounds .

Bacterial StrainZone of Inhibition (mm)
Escherichia coli16 - 35
Pseudomonas aeruginosa10 - 36
Staphylococcus aureus10 - 36

Study 2: Structure-Activity Relationship

Research conducted on N-substituted chloroacetamides revealed that variations in substituents on the phenyl ring significantly influence antimicrobial activity. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and subsequent antimicrobial efficacy .

Q & A

Basic Question: What are the key synthetic routes for 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]acetamide, and what reaction conditions optimize yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-chloroacetyl chloride with a chiral amine precursor, (1S)-1-(hydroxymethyl)-2-phenylethylamine, under controlled conditions. For example:

  • Step 1 : Dissolve the amine in anhydrous dichloromethane (DCM) at 0°C.
  • Step 2 : Slowly add 2-chloroacetyl chloride with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3 : Stir at room temperature for 12–24 hours.
  • Key Optimization : Use a molar ratio of 1:1.2 (amine:chloroacetyl chloride) to minimize side reactions. Yields typically range from 65–75% after purification via column chromatography .

Table 1 : Reaction Conditions and Yields

Precursor AmineSolventBaseYield (%)Reference
(1S)-configuredDCMEt₃N70
Racemic mixtureTHFDIPEA60

Basic Question: How can researchers characterize the stereochemical purity and functional groups of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers. Retention times for the (S)-enantiomer are typically 8.2 min .
  • Infrared Spectroscopy (IR) : Key peaks include:
    • C=O stretch : 1680–1700 cm⁻¹ (amide I band)
    • N-H bend : 1540–1560 cm⁻¹ (amide II band)
    • O-H stretch : 3300–3500 cm⁻¹ (hydroxymethyl group) .
  • ¹H NMR : Key signals:
    • δ 1.5–1.7 ppm (CH₃ from phenylethyl group)
    • δ 3.6–3.8 ppm (CH₂OH, hydroxymethyl)
    • δ 4.2–4.4 ppm (N-CH₂-CO) .

Advanced Question: How does the (S)-stereochemistry influence herbicidal activity compared to the (R)-enantiomer?

Methodological Answer:
The (S)-enantiomer exhibits higher bioactivity due to optimal spatial alignment with target enzymes (e.g., very-long-chain fatty acid (VLCFA) synthases in plants). In pre-emergent herbicidal assays:

  • (S)-enantiomer : 90% inhibition of weed growth at 1 ppm.
  • (R)-enantiomer : <20% inhibition at the same concentration.
    This enantioselectivity is attributed to differential binding affinity in the enzyme’s active site, validated via molecular docking studies .

Advanced Question: What mechanistic insights explain its role as a herbicide?

Methodological Answer:
The compound inhibits VLCFA synthesis in germinating weeds by binding to ketoacyl-CoA synthases (KCS). Key steps:

Uptake : Absorbed via root and shoot tissues.

Metabolic Activation : Hydroxymethyl group undergoes oxidation to form reactive intermediates.

Enzyme Inhibition : Disrupts lipid biosynthesis, leading to cell membrane dysfunction.
Table 2 : Comparative Herbicidal Activity

CompoundTarget EnzymeIC₅₀ (µM)
Target compound (S-form)KCS60.8
DimethenamidKCS121.2

Advanced Question: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use Schrödinger Suite to model binding to KCS enzymes. Key findings:
    • Hydrophobic interactions between the phenyl group and enzyme residues (e.g., Phe-245).
    • Hydrogen bonding between the hydroxymethyl group and Ser-189.
  • Docking Scores : Glide XP score of -9.2 kcal/mol indicates strong binding .

Advanced Question: What structural modifications enhance or reduce its herbicidal potency?

Methodological Answer:

  • Enhanced Activity : Replacing hydroxymethyl with methoxy (as in S-Metolachlor) increases lipophilicity and soil mobility .
  • Reduced Activity : Bulky substituents on the phenyl group sterically hinder enzyme binding.
    Table 3 : Structure-Activity Relationships (SAR)
ModificationHerbicidal Efficacy (% Inhibition)
Hydroxymethyl → Methoxy95%
Phenyl → Pyridyl40%

Advanced Question: What are its environmental degradation pathways and half-life in soil?

Methodological Answer:

  • Hydrolysis : Half-life of 30 days at pH 7; accelerated in alkaline conditions (pH >9).
  • Microbial Degradation : Pseudomonas spp. metabolize the compound via oxidative cleavage of the acetamide bond.
  • Photolysis : UV exposure degrades the phenyl group, forming chlorinated byproducts .

Advanced Question: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Variable Factors : Soil pH, enantiomeric purity, and application timing (pre- vs. post-emergent).
  • Resolution Strategy :
    • Standardize testing protocols (e.g., OECD 208 for soil studies).
    • Validate enantiomeric purity via chiral HPLC before bioassays.
    • Control environmental variables (humidity, temperature) .

Advanced Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure <0.1 kPa at 25°C).
  • Storage : In airtight containers away from ignition sources (ignition temperature >300°C) .

Advanced Question: What metabolic pathways are involved in its detoxification in non-target organisms?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes oxidize the hydroxymethyl group to carboxylate.
  • Phase II Metabolism : Glucuronidation enhances water solubility for renal excretion.
  • Key Study : In Arabidopsis, GST1-1 catalyzes glutathione conjugation, reducing phytotoxicity .

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